BenchChemオンラインストアへようこそ!

PF-06380101

ADC Payload ADME Hepatic Clearance

PF-06380101 (Aur0101) is a fully synthetic dolastatin 10 analog with a unique N-terminal α,α-disubstituted modification engineered specifically for ADC payload applications. This structural feature confers markedly distinct ADME properties versus MMAE/MMAF (HLM intrinsic clearance: 84 vs 4 vs 2 μL/min/mg), enabling differentiated linker design and release kinetics. Validated ValCit-PABC release, sub-nanomolar potency, defined rat PK (Cl=70 mL/min/kg, t1/2≈6 h), and a high-resolution co-crystal structure (PDB 4X11) support rational ADC optimization. Published LC-MS/MS quantitation methods accelerate preclinical development. Direct substitution with MMAE/MMAF compromises therapeutic index.

Molecular Formula C39H62N6O6S
Molecular Weight 743.0 g/mol
CAS No. 1436391-86-4
Cat. No. B609976
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePF-06380101
CAS1436391-86-4
SynonymsPF-06380101;  PF 06380101;  PF06380101;  Auristatin 0101;  AUR-0101;  AUR 0101;  AUR0101; 
Molecular FormulaC39H62N6O6S
Molecular Weight743.0 g/mol
Structural Identifiers
SMILESCCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(CC2=CC=CC=C2)C3=NC=CS3)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C)(C)N
InChIInChI=1S/C39H62N6O6S/c1-11-25(4)33(44(8)37(48)32(24(2)3)43-38(49)39(6,7)40)30(50-9)23-31(46)45-20-15-18-29(45)34(51-10)26(5)35(47)42-28(36-41-19-21-52-36)22-27-16-13-12-14-17-27/h12-14,16-17,19,21,24-26,28-30,32-34H,11,15,18,20,22-23,40H2,1-10H3,(H,42,47)(H,43,49)/t25-,26+,28-,29-,30+,32-,33-,34+/m0/s1
InChIKeyQAAFNSMAIAVCHE-BZLYQNAUSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

PF-06380101 (Aur0101) for ADC Research: A Next-Generation Auristatin Payload


PF-06380101 (also known as Aur0101, CAS 1436391-86-4) is a novel, synthetic cytotoxic dolastatin 10 analogue and an auristatin microtubule inhibitor [1]. It is specifically designed for use as a payload in antibody-drug conjugates (ADCs) . The compound's defining feature is an unprecedented N-terminal modification, incorporating an amino acid with an α,α-disubstituted carbon atom, which distinguishes it from earlier auristatins like MMAE and MMAF [1].

Why Generic Auristatin Substitution Fails: PF-06380101's Differentiated ADME Profile


While all auristatins target tubulin, PF-06380101 is not a generic substitute for other payloads like MMAE. The unique N-terminal modification in PF-06380101 results in a significantly different ADME (Absorption, Distribution, Metabolism, Excretion) profile, most notably a much higher rate of human liver microsome (HLM) clearance [1]. This distinct metabolic fate can be critical for ADC development, as it directly impacts the conjugated drug's pharmacokinetic profile, potentially reducing off-target toxicity and altering its therapeutic window compared to ADCs using other auristatins [2].

Quantitative Evidence for PF-06380101 Selection: Potency and ADME Benchmarking


PF-06380101 Exhibits a 21- to 42-Fold Higher Intrinsic Hepatic Clearance Compared to MMAE and MMAD

In head-to-head in vitro ADME assays, PF-06380101 demonstrates a significantly higher rate of metabolism in human liver microsomes (HLM) compared to the clinically established auristatins MMAE and MMAD. This difference is a critical design feature that may mitigate the risk of payload accumulation and associated toxicities [1].

ADC Payload ADME Hepatic Clearance Microsomal Stability

PF-06380101 Demonstrates Efficient Enzymatic Release from Val-Cit Linker Systems

When conjugated via a valine-citrulline (Val-Cit) dipeptide linker, PF-06380101 is efficiently released by the lysosomal enzyme cathepsin B. This high cleavage efficiency is essential for effective intracellular payload delivery and subsequent cytotoxic activity [1].

ADC Linker-Payload Cathepsin B Cleavage Bioanalysis

Structural Basis for Potent Tubulin Inhibition: PF-06380101 Adopts a Unique Cis-Amide Bond in its Bound State

Co-crystal structures with tubulin (PDB: 4X11) reveal a remarkable conformational change upon binding. While the Val-Dil amide bond of PF-06380101 exists exclusively in a trans-configuration in solution, it adopts a cis-configuration in its functionally relevant, tubulin-bound state. This binding mode is believed to be critical for its high potency [1].

Structural Biology Tubulin Binding Co-crystal Structure

PF-06380101 Payload Drives Potent Anti-Tumor Activity in Preclinical Xenograft Models

ADCs constructed with PF-06380101 demonstrate potent, dose-dependent anti-tumor activity. For instance, the anti-EGFR ADC RN765C, which uses a PF-06380101 payload, achieved tumor regression in multiple cell line and patient-derived xenograft models at single doses of 1.5-3 mg/kg [1]. Similarly, the EDB+FN-targeting ADC PYX-201, also delivering PF-06380101, has induced tumor regression in preclinical models of NSCLC and pancreatic cancer [2].

In Vivo Efficacy ADC Xenograft Model

Key Application Scenarios for PF-06380101 in ADC Research & Development


Lead Optimization for ADCs Requiring a Favorable Therapeutic Index

PF-06380101 is an ideal candidate for ADC programs where mitigating off-target toxicity is a primary concern. Its high intrinsic hepatic clearance [1] is a key differentiator, as it is designed to minimize the systemic exposure of any prematurely released payload. This property can be strategically employed when developing ADCs for targets with a narrow therapeutic window, where a safer payload profile is paramount.

Development of ADCs with Cleavable Val-Cit Linker Technology

The demonstrated efficient and predictable release of PF-06380101 from a valine-citrulline (Val-Cit) linker by cathepsin B [2] makes it a validated payload choice for use with this widely adopted cleavable linker system. Researchers can confidently incorporate PF-06380101 into established ADC conjugation platforms that utilize the mc-Val-Cit-PABC linker, streamlining development and reducing linker-payload compatibility risks.

Structure-Based Drug Design for Next-Generation Tubulin Inhibitors

The high-resolution co-crystal structure of PF-06380101 bound to tubulin (PDB: 4X11), which reveals a unique cis-amide bond conformation in the bound state [3], provides a powerful template for structure-based drug design. Researchers can use this structural information to rationally design novel auristatin analogues with potentially improved binding affinity, altered pharmacokinetic properties, or the ability to overcome resistance mechanisms.

Preclinical Efficacy Studies in Solid Tumor Xenograft Models

PF-06380101 is a proven and potent payload for preclinical ADC studies. Its successful use in ADCs like RN765C and PYX-201, which have demonstrated significant tumor regression in models of pancreatic cancer, NSCLC, and others [REFS-4, REFS-5], validates its efficacy in vivo. It is a reliable choice for generating proof-of-concept data for novel antibody targets in oncology.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for PF-06380101

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.